

The Biological Activity of Divinyl Sulfide and its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Divinyl sulfide*

Cat. No.: *B1213866*

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Introduction

Organosulfur compounds, particularly those derived from Allium species like garlic, have long been a subject of scientific scrutiny for their diverse and potent biological activities. Among these, a range of vinyl-containing sulfur compounds, including **divinyl sulfide** and its more complex derivatives like ajoene and vinyldithiins, have demonstrated significant potential in therapeutic applications. This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. While **divinyl sulfide** itself is primarily known as a toxic metabolite, its derivatives, both natural and synthetic, exhibit a broad spectrum of promising bioactivities.

I. Anticancer Activity

The anticancer properties of **divinyl sulfide** derivatives, particularly ajoene, have been extensively studied. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through multiple signaling pathways.

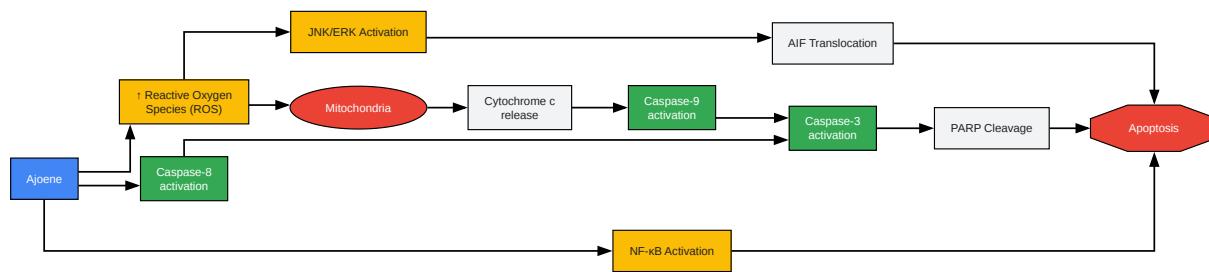
Quantitative Data: Cytotoxicity of Divinyl Sulfide and its Derivatives

The following table summarizes the cytotoxic activity of various **divinyl sulfide** derivatives against different cancer cell lines, primarily reported as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound	Cell Line	Activity Type	IC50 Value	Reference
Ajoene	Rat Aortic Smooth Muscle Cells	Antiproliferative	5.7 μ M	[1]
Rat Aortic Smooth Muscle Cells	[3H]-thymidine incorporation inhibition		25.2 μ M	[1]
BisPMB (Ajoene analogue)	WHCO1 (Esophageal cancer)	Cytotoxicity	Not specified, but active	[2]
WHCO6 (Esophageal cancer)	Cytotoxicity	Not specified, but active		[2]
KYSE30 (Esophageal cancer)	Cytotoxicity	Not specified, but active		[2]
HET-1A (Non-cancerous)	Cytotoxicity	Not specified, but active		[2]
Synthetic Ajoene Analogues	Various cancer cell lines	Anti-proliferation	0.5 - 23 μ M	[3]
Diallyl Sulfide (DAS)	SH-SY5Y (Neuroblastoma)	Decreased viability	50 and 100 μ M	[4]
Diallyl Disulfide (DDS)	Chinese Hamster Ovary (CHO)	Cytotoxicity (Dq)	1.6 μ g/ml	[5]
Chinese Hamster Ovary (CHO)	Cytotoxicity (D0)	0.6 μ g/ml		[5]
Divinyl Sulfone (DVS)	HepG2 (Hepatocellular carcinoma)	Cytotoxicity	More toxic than sulfur mustard	[6] [7] [8]

Signaling Pathways in Anticancer Activity

Ajoene, a prominent derivative, induces apoptosis in cancer cells through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS), activation of the NF-κB signaling pathway, and initiation of the caspase cascade.[9][10]



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Caption: Ajoene-induced apoptosis pathway.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until the cells form a monolayer.[11]
- Compound Treatment: Treat the cells with various concentrations of the **divinyl sulfide** derivative and incubate for a specified period (e.g., 16-48 hours).[11]

- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
- Formazan Solubilization: Remove the medium and add 150 μ L of a solubilizing agent (e.g., DMSO) to each well.[11]
- Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm or 570 nm using a microplate reader.[11][12]

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

Protocol:

- Cell Lysis: Treat cells with the test compound, then lyse the cells using the provided lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- Substrate Incubation: Incubate the cell lysate with a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) in a 96-well plate.[13][14]
- Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase activity.[14]

II. Antimicrobial Activity

Several derivatives of **divinyl sulfide**, particularly diallyl sulfides and ajoene, exhibit broad-spectrum antimicrobial activity against bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Compound	Microorganism	MIC (µg/mL)	Reference
Ajoene (Z-isomer)	Gram-positive bacteria	5-20	[7]
Gram-negative bacteria		100-160	[7]
H. pylori		15-20	[7]
Ajoene (E-isomer)	H. pylori	25	[7]
Diallyl Trisulfide (DATS)	Campylobacter jejuni	1-64	[15]
Diallyl Sulfide (DAS)	Bacillus cereus	54.75 mM	[16]
Garlic Oil	Food-borne pathogens	Generally lower MICs than chive oil	[17]
Chive Oil	Food-borne pathogens	-	[17]
Tetracycline	Food-borne pathogens	0.5-2	[17]

Experimental Protocols

Protocol:

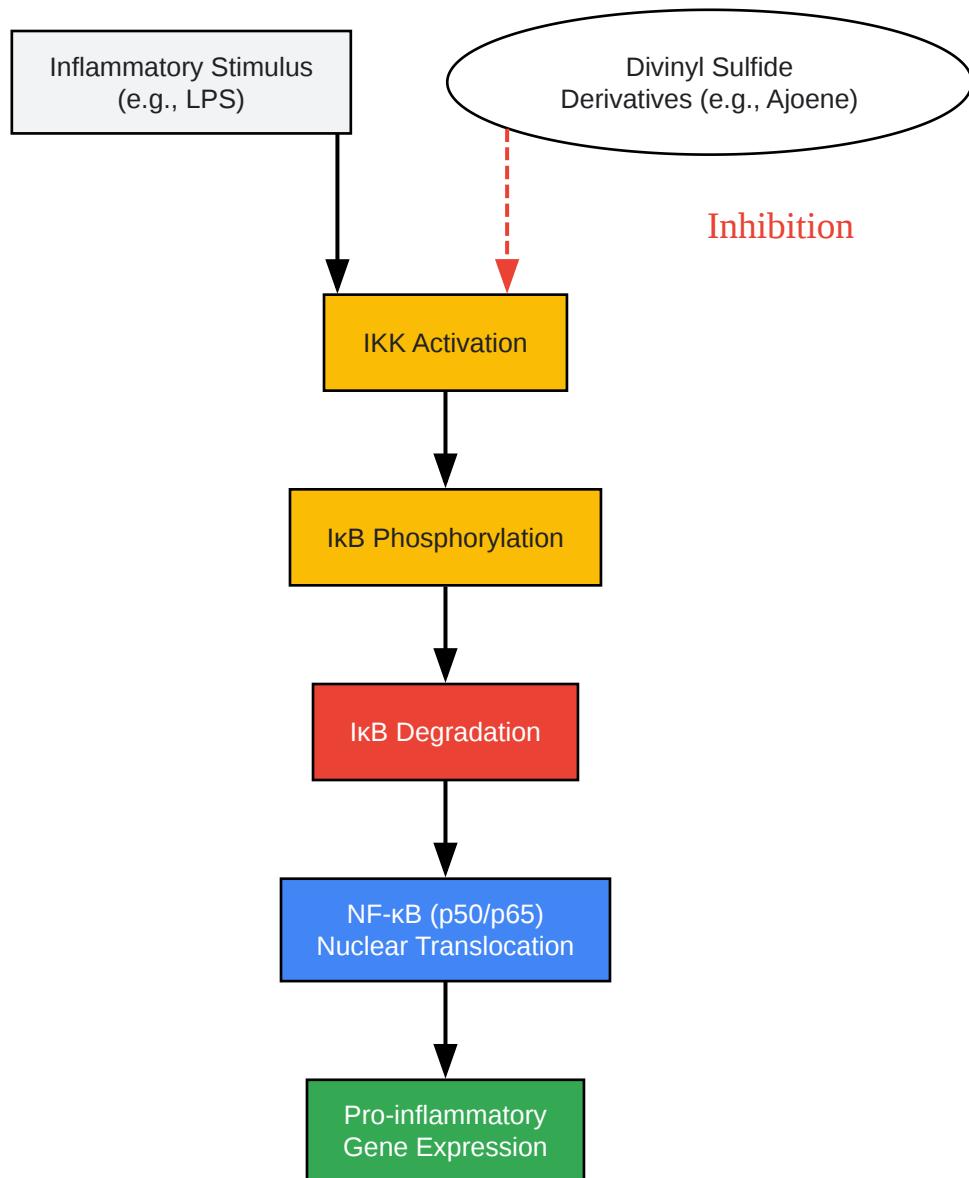
- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
- Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.[18]
- Inoculation: Inoculate each well with the microbial suspension.[8]
- Incubation: Incubate the plate under appropriate conditions for the test microorganism.[8]

- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

III. Anti-inflammatory Activity

Divinyl sulfide derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF- κ B signaling pathway.

Signaling Pathways in Anti-inflammatory Activity



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